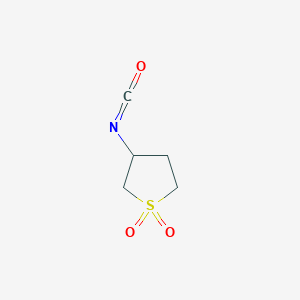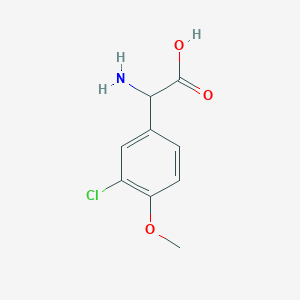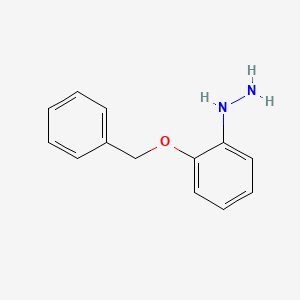
5-ブロモ-2-クロロ-4-メチルピリジン
概要
説明
5-Bromo-2-chloro-4-methylpyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-chloro-4-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-chloro-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
工業プロセススケールアップ
この化合物は、5-ブロモ-2-クロロ-4-(メトキシカルボニル)安息香酸の工業プロセススケールアップに使用されてきました . このプロセスには、ニトロ化、加水分解、水素化、エステル化、臭素化、およびジアゾ化を含むいくつかのステップが含まれます .
有機窒素リガンドの合成
基礎化学研究では、”5-ブロモ-2-クロロ-4-メチルピリジン”は、ピリジンユニットを含む一連の有機窒素リガンドの合成に使用できます . これらのリガンドは、遷移金属触媒の基礎研究において優れた用途を持っています .
生化学試薬
“5-ブロモ-2-クロロ-4-メチルピリジン”は、生命科学関連研究のための生物材料または有機化合物として使用できる生化学試薬です .
気相塩基性の測定
“5-ブロモ-2-クロロ-4-メチルピリジン”とは直接関係しませんが、その近縁体である”2-クロロ-4-メチルピリジン”は、いくつかの比較的小さな有機分子の気相塩基性の測定に使用されてきました . “5-ブロモ-2-クロロ-4-メチルピリジン”も同様の方法で使用できる可能性があります。
Safety and Hazards
作用機序
Target of Action
5-Bromo-2-chloro-4-methylpyridine is primarily used as a biochemical reagent . It is often used in the synthesis of various organic compounds . .
Mode of Action
It is known to participate in various organic synthesis reactions . For instance, it can react with phenylboronic acid in the presence of a palladium catalyst to form a new compound .
Biochemical Pathways
Given its use in organic synthesis, it is likely involved in various chemical reactions that lead to the formation of new compounds .
Result of Action
The molecular and cellular effects of 5-Bromo-2-chloro-4-methylpyridine’s action largely depend on the specific chemical reactions it is involved in. As a reagent, it contributes to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-4-methylpyridine can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it should be stored in a cool, dark place to maintain its stability . Furthermore, its reactivity can be influenced by the presence of catalysts, as seen in its reaction with phenylboronic acid .
生化学分析
Biochemical Properties
5-Bromo-2-chloro-4-methylpyridine plays a role in biochemical reactions as a potential inhibitor or modulator of enzyme activity. It interacts with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in cellular signaling pathways related to inflammation and stress responses . The interaction between 5-Bromo-2-chloro-4-methylpyridine and p38α MAPK can lead to the inhibition of the enzyme’s activity, thereby affecting downstream signaling pathways. Additionally, 5-Bromo-2-chloro-4-methylpyridine may interact with other proteins and biomolecules, influencing their function and activity.
Cellular Effects
The effects of 5-Bromo-2-chloro-4-methylpyridine on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38α MAPK by 5-Bromo-2-chloro-4-methylpyridine can lead to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This modulation of cytokine production can have downstream effects on cellular processes such as inflammation and immune responses.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-chloro-4-methylpyridine involves its binding interactions with biomolecules and its effects on enzyme activity. This compound can bind to the active site of p38α MAPK, inhibiting its activity by preventing the phosphorylation of downstream targets . Additionally, 5-Bromo-2-chloro-4-methylpyridine may interact with other enzymes and proteins, leading to changes in their activity and function. These interactions can result in alterations in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chloro-4-methylpyridine can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, 5-Bromo-2-chloro-4-methylpyridine has been shown to maintain its inhibitory effects on p38α MAPK over extended periods . In in vivo studies, the compound’s stability and degradation may influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chloro-4-methylpyridine can vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and primarily modulate enzyme activity and cellular signaling pathways. At higher doses, 5-Bromo-2-chloro-4-methylpyridine may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Threshold effects and dose-dependent responses should be carefully considered in studies involving this compound.
Metabolic Pathways
5-Bromo-2-chloro-4-methylpyridine is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The effects of 5-Bromo-2-chloro-4-methylpyridine on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism and its potential impact on overall cellular function.
Transport and Distribution
The transport and distribution of 5-Bromo-2-chloro-4-methylpyridine within cells and tissues are influenced by factors such as transporters and binding proteins. This compound can be transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments . The distribution of 5-Bromo-2-chloro-4-methylpyridine within tissues can also be affected by its interactions with binding proteins, which can influence its localization and activity.
Subcellular Localization
The subcellular localization of 5-Bromo-2-chloro-4-methylpyridine can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-Bromo-2-chloro-4-methylpyridine within subcellular structures can influence its interactions with biomolecules and its overall effects on cellular processes.
特性
IUPAC Name |
5-bromo-2-chloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISESOOISZHSENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370306 | |
| Record name | 5-BROMO-2-CHLORO-4-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778611-64-6 | |
| Record name | 5-BROMO-2-CHLORO-4-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















